

Application Note and Protocol for the Extraction of Dodine from Plant Tissues

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Compound of Interest		
Compound Name:	Dodine	
Cat. No.:	B1670866	Get Quote

This document provides a comprehensive guide for the extraction of the fungicide **dodine** from various plant tissues. The protocol is intended for researchers, scientists, and professionals in drug development and agricultural science who are involved in the analysis of pesticide residues in plant matrices.

Introduction

Dodine, or 1-dodecylguanidinium acetate, is a fungicide and bactericide used to control a variety of fungal diseases on crops such as apples, pears, cherries, and pecans.[1][2] Its presence in plant tissues is a matter of regulatory concern, necessitating reliable and efficient extraction methods for accurate quantification. This protocol outlines a robust procedure for extracting **dodine** from plant samples, adaptable to different matrices, followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties of **Dodine**

A fundamental understanding of **dodine**'s properties is crucial for an effective extraction strategy.



Property	Value	Reference
IUPAC Name	1-dodecylguanidinium acetate	[2][3]
CAS Number	2439-10-3	[2][3]
Molecular Formula	C15H33N3O2	[3]
Molecular Weight	287.4 g/mol	[3]
Melting Point	133.2°C	[3]
Water Solubility	630 mg/L	[2]
logPow (Octanol-water partition coefficient)	1.65	[2]

Experimental Protocol: Extraction of Dodine from Plant Tissues

This protocol is a synthesis of established methods for **dodine** extraction, primarily employing solvent extraction followed by a cleanup step.

- 1. Materials and Reagents
- Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Acetone,
 Dichloromethane (DCM), Hexane (all HPLC or pesticide residue grade).
- Reagents: Ammonium acetate, Acetic acid, Formic acid.
- Solid Phase Extraction (SPE) Cartridges: Primary Secondary Amine (PSA), Graphitized Carbon Black (GCB).
- Equipment: High-speed homogenizer, centrifuge, rotary evaporator, vortex mixer, analytical balance, pH meter.
- Analytical Instrument: Liquid Chromatograph with tandem mass spectrometry (LC-MS/MS).
- 2. Sample Preparation and Homogenization



- Weigh a representative portion of the plant tissue (e.g., 10 g of fruit homogenate).[4]
- For solid samples, chop or cut them into smaller pieces.
- Add a suitable volume of extraction solvent (see step 3) and homogenize at high speed for 2-3 minutes to create a uniform slurry.

3. Extraction Procedure

Two primary extraction methods are presented below, adaptable based on the sample matrix.

Method A: Acetonitrile-Based Extraction[5][6][7]

This method is suitable for a wide range of agricultural products.

- To the homogenized sample, add 20 mL of acetonitrile.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the supernatant (the acetonitrile extract).
- For samples with high water content, a subsequent liquid-liquid partitioning step with ethyl acetate can be performed to improve recovery.[5][6][7]

Method B: Acetone-Dichloromethane-Hexane Extraction[4]

This method has been successfully applied to various fruit matrices.

- To the 10 g fruit homogenate, add a mixture of acetone, dichloromethane, and hexane.
- Add ammonium acetate buffer (pH 4.5).[4]
- Shake or vortex vigorously for an appropriate time.
- Centrifuge to separate the organic and aqueous layers.
- Collect the organic supernatant.



4. Extract Cleanup

A cleanup step is crucial to remove co-extracted matrix components that can interfere with LC-MS analysis.

- Take an aliquot of the crude extract and evaporate it to near dryness under a gentle stream of nitrogen or using a rotary evaporator.
- Reconstitute the residue in a small volume of a suitable solvent (e.g., methanol or the initial mobile phase for LC-MS).
- For most matrices: Pass the reconstituted extract through a PSA cartridge to remove organic acids, sugars, and fatty acids.[5][6][7]
- For matrices with high chlorophyll content: A subsequent cleanup step using a GCB cartridge may be necessary to remove pigments.[5][6]
- 5. Quantification by LC-MS/MS
- Analyze the final cleaned extract by LC-MS/MS.
- **Dodine** is often analyzed in positive ion mode.
- It is recommended to use matrix-matched calibration standards or to acidify the final extract (e.g., with formic acid) to mitigate matrix effects and improve peak shape.[2]

Quantitative Data Summary

The following table summarizes key performance data from various **dodine** extraction and analysis methods.



Parameter	Value	Plant Matrix	Analytical Method	Reference
Recovery	> 50%	Apple, Apricot, Cherry, Peach, Pear, Plum, Quince	LC-MS/MS	[4]
80.3 - 100.0%	Sixteen different agricultural products	LC-MS	[5][6]	
84% or greater	Fruit crops	GLC	[5]	
99.38% to 102.00%	Pesticide dosage forms	HPLC-DAD	[8]	_
Limit of Detection (LOD)	1 μg/kg	Fruit samples	LC-MS/MS	[4]
0.0006 mg/kg	Agricultural products	LC-MS	[5][6]	
8 ppb	Fruit crops	GLC	[5]	
0.80 mg/L	Pesticide dosage forms	HPLC-DAD	[8]	_
Limit of Quantification (LOQ)	5 μg/kg	Fruit samples	LC-MS/MS	[4]
2.40 mg/L	Pesticide dosage forms	HPLC-DAD	[8]	
Intra-assay Precision (RSD)	< 13%	Fruit samples	LC-MS/MS	[4]
Inter-assay Precision (RSD)	< 18%	Fruit samples	LC-MS/MS	[4]
Relative Standard	0.3 - 6.4%	Agricultural products	LC-MS	[5][6]



Deviation (RSD)

Visualizations

Dodine Extraction and Analysis Workflow



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 To cite this document: BenchChem. [Application Note and Protocol for the Extraction of Dodine from Plant Tissues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670866#dodine-extraction-protocol-from-plant-tissues]

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